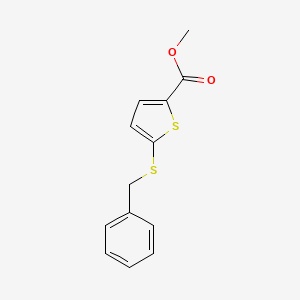

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-benzylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S2/c1-15-13(14)11-7-8-12(17-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNLXZYFEGPGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, a thiophene derivative with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a validated synthesis protocol, and its prospective applications.

Introduction: The Thiophene Scaffold in Modern Research

Thiophene-containing heterocyclic compounds are a cornerstone in the development of novel therapeutic agents and functional materials.[1] The thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, is a versatile pharmacophore found in numerous marketed drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The unique electronic properties of the thiophene nucleus also make it a valuable component in the design of organic electronic materials.[2] this compound belongs to this important class of molecules, featuring a thiophene-2-carboxylate core functionalized with a benzylsulfanyl group at the 5-position. This specific substitution pattern is anticipated to confer unique biological and material properties, making it a compound of high interest for further investigation.

Molecular Structure and Physicochemical Properties

The structural and electronic attributes of a molecule are fundamental to its chemical behavior and biological activity. This section outlines the key molecular characteristics of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a central thiophene ring. A methyl carboxylate group is attached at the C2 position, and a benzylsulfanyl group is linked to the C5 position.

Figure 1: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These values are calculated based on the molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂S₂ | Calculated |

| Molecular Weight | 264.37 g/mol | Calculated |

| IUPAC Name | This compound | - |

| SMILES | COC(=O)c1cc(SCC2=CC=CC=C2)sc1 | - |

| InChI | InChI=1S/C13H12O2S2/c1-15-13(14)11-8-9-12(17-11)16-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | - |

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The proposed synthetic route is outlined below, based on established methodologies for the preparation of similar thiophene derivatives.[1]

Proposed Synthetic Pathway

Figure 2: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Procedure

-

Reactant Preparation: To a solution of Methyl 5-bromothiophene-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Nucleophile: Add benzyl mercaptan (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.65 (d, 1H) | Thiophene-H3 |

| 7.15 (d, 1H) | Thiophene-H4 |

| 7.40-7.20 (m, 5H) | Phenyl-H |

| 4.15 (s, 2H) | -S-CH₂- |

| 3.85 (s, 3H) | -OCH₃ |

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest several promising avenues for research and development.

-

Anticancer and Anti-inflammatory Agents: The thiophene-2-carboxylate scaffold is a known pharmacophore in the design of various therapeutic agents.[1][2] The introduction of the benzylsulfanyl group may enhance lipophilicity and modulate binding to biological targets. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors or anti-inflammatory drugs.

-

Antimicrobial Drug Discovery: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] Further derivatization of the carboxylate or the phenyl ring could lead to the discovery of new antibacterial or antifungal agents.

-

Materials Science: The conjugated π-system of the thiophene ring, in combination with the sulfur atoms, imparts interesting electronic properties. This makes the molecule a potential building block for the synthesis of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).[2]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general laboratory safety precautions should be observed based on the functional groups present.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Potential Hazards: Thiophene derivatives can be skin and eye irritants.[5][6] Benzyl mercaptan, a potential reactant, is known for its strong, unpleasant odor and is a skin irritant. Avoid inhalation of vapors and direct contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a promising heterocyclic compound with a versatile chemical structure. Its synthesis is achievable through standard organic chemistry techniques, and its scaffold holds significant potential for the development of new pharmaceuticals and advanced materials. This technical guide provides a foundational understanding of its properties and potential applications, encouraging further exploration by the scientific community.

References

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

-

5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. ChemSynthesis. [Link]

-

Methyl 5-p-tolylthiophene-2-carboxylate (C13H12O2S). PubChemLite. [Link]

-

5-Methyl-2-thiophenecarboxaldehyde. PubChem. [Link]

-

Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. [Link]

-

2-ethyl-5-methyl thiophene. The Good Scents Company. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]

-

5-benzylsulfanyl-furan-2-carboxylic acid methyl ester. ChemSynthesis. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Navigating the Solubility Landscape of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate process of drug discovery and development, the solubility of a therapeutic candidate is a cornerstone physicochemical property. It dictates not only the feasibility of formulation but also profoundly influences bioavailability, pharmacokinetic profiles, and ultimately, therapeutic efficacy. This guide focuses on a specific molecule of interest, Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, providing a comprehensive framework for understanding and determining its solubility in organic solvents. Given the absence of publicly available empirical solubility data for this compound, this document will equip researchers, scientists, and drug development professionals with the foundational principles and practical methodologies to assess its solubility profile. We will delve into the theoretical underpinnings of solubility, offer predictive insights based on molecular structure, and provide detailed, field-proven experimental protocols for accurate solubility determination.

Section 1: Theoretical Assessment of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents.[1] This principle states that substances with similar polarities are more likely to be soluble in one another.[2][3][4] To anticipate the solubility of this compound, we must first dissect its molecular structure to ascertain its overall polarity.

Molecular Structure Analysis:

-

Thiophene Ring: The core thiophene ring is an aromatic heterocycle containing a sulfur atom. Thiophene itself is considered a nonpolar aromatic compound, exhibiting poor solubility in water but good solubility in nonpolar organic solvents such as benzene, ether, and toluene.[5][6][7]

-

Methyl Ester Group (-COOCH₃): The methyl ester functional group introduces polarity to the molecule due to the presence of electronegative oxygen atoms, creating dipole-dipole interactions. This group can act as a hydrogen bond acceptor.

-

Benzylsulfanyl Group (-S-CH₂-Ph): This group consists of a polarizable sulfur atom and a nonpolar benzyl group. The bulky, nonpolar nature of the benzyl group will likely contribute to reduced solubility in highly polar solvents.

Predicted Solubility Profile:

Based on this structural analysis, this compound can be classified as a moderately polar to nonpolar compound. The large nonpolar surface area contributed by the thiophene ring and the benzyl group is expected to be the dominant factor in its solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar character of the thiophene and benzyl groups will interact favorably with nonpolar solvents via van der Waals forces.[8] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents possess a moderate polarity that can interact with the methyl ester group while also accommodating the nonpolar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability of these solvents to hydrogen bond may be disrupted by the large nonpolar regions of the solute. Solubility is expected to be lower than in polar aprotic solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in water) | The predominantly nonpolar nature of the molecule will lead to unfavorable interactions with highly polar, hydrogen-bonding solvents like water.[5][6] DMSO may show some solubility due to its ability to dissolve a wide range of polar and nonpolar substances. |

It is crucial to emphasize that this table represents a qualitative prediction. The actual quantitative solubility must be determined experimentally.

Section 2: Experimental Determination of Solubility

In the absence of existing data, experimental measurement is the definitive method for establishing the solubility of a compound. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility.[9]

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[9][10][11] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.

Causality Behind Experimental Choices:

-

Using an excess of the solid: This ensures that the solvent becomes saturated, which is the definition of the equilibrium solubility point.[9]

-

Extended equilibration time (e.g., 18-24 hours): This is critical to ensure that the system has reached a true thermodynamic equilibrium.[9][11] Shorter times might only yield a kinetic solubility value, which can be misleading.[12]

-

Temperature control: Solubility is temperature-dependent.[12][13] Maintaining a constant temperature is essential for reproducible and accurate results.

-

Separation of solid and liquid phases: Filtration or centrifugation is necessary to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.[10]

-

Validated analytical method: A sensitive and specific analytical technique, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound in the saturated solution.[14][15]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol for Shake-Flask Solubility Determination:

-

Preparation of Saturated Solution:

-

Add an excess amount (e.g., 5-10 mg) of solid this compound to a glass vial.

-

Pipette a precise volume (e.g., 1-2 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for 18-24 hours to ensure equilibrium is reached.[11]

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter (ensure it is compatible with the organic solvent) to the syringe.

-

Filter the solution into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of at least five standard solutions of known concentrations from the stock solution.[14]

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC method with UV detection.

-

Plot the peak area from the HPLC chromatograms against the concentration of the standard solutions to generate a linear calibration curve.

-

Determine the concentration of the filtered sample solution by interpolating its peak area on the calibration curve.[14]

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Section 3: Advanced Solubility Prediction and Considerations

While experimental determination is the gold standard, modern computational approaches can provide valuable early insights into a compound's solubility.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its properties, including solubility.[16][17][18][19] These models are built using large datasets of compounds with known experimental solubilities.[18][20] By inputting the structure of a new molecule like this compound, these models can predict its solubility in various solvents. While powerful for screening large numbers of virtual compounds, the accuracy of these predictions is dependent on the quality and relevance of the training dataset.[17][18]

Caption: Logical flow of a QSAR model for solubility prediction.

Conclusion

Understanding the solubility of this compound is a critical step in its journey as a potential drug candidate. While no specific experimental data is currently available, a thorough analysis of its molecular structure allows for a strong theoretical prediction of its solubility behavior, suggesting good solubility in nonpolar and moderately polar aprotic organic solvents, and poor solubility in highly polar, protic solvents like water.

For definitive and actionable data, this guide provides a robust, step-by-step protocol for the shake-flask method, a reliable and widely accepted technique for determining equilibrium solubility. By adhering to these principles and methodologies, researchers can confidently generate the high-quality solubility data necessary to make informed decisions in formulation, preclinical testing, and the overall advancement of their drug development programs.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Organic Process Research & Development. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

National Institutes of Health. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

-

Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

-

Purdue University. (n.d.). Solubility. Retrieved from [Link]

-

CHEM1142. (2021, January 22). Week 3 - 3. The famous "like-dissolves-like" rule! [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

PubMed. (2010, October 1). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

-

ResearchGate. (2011, June). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

National Institutes of Health. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

ACS Omega. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Optibrium. (2025, February 19). How to build a better QSAR model [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2025, August 6). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Khan Academy [khanacademy.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Solubility [chem.fsu.edu]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed initial synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, a molecule of interest in medicinal chemistry and drug development. While a specific documented discovery and synthesis of this exact compound is not readily found in publicly available literature, this guide outlines a scientifically sound and feasible synthetic route based on established principles of organic chemistry. The proposed synthesis leverages the commercially available precursor, Methyl 5-bromothiophene-2-carboxylate, and introduces the benzylsulfanyl moiety via a nucleophilic aromatic substitution reaction. This document offers a detailed experimental protocol, a discussion of the underlying reaction mechanism, and guidance on the characterization of the final product.

Introduction and Significance

Thiophene-2-carboxylate derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The incorporation of a benzylsulfanyl group at the 5-position of the thiophene ring introduces a flexible, lipophilic side chain that can significantly influence the molecule's interaction with biological targets. The sulfide linkage, in particular, can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, making it a valuable functional group in the design of novel therapeutic agents.

While the specific biological profile of this compound is yet to be extensively explored, its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules with therapeutic potential. The purpose of this guide is to provide a robust and logical pathway for its initial synthesis, thereby enabling further investigation into its properties and applications.

Proposed Synthetic Pathway: A Mechanistic Approach

The most logical and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the electron-withdrawing nature of the carboxylate group at the 2-position of the thiophene ring sufficiently activates the 5-position for nucleophilic attack.

The proposed reaction is as follows:

Figure 1: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices

-

Starting Material: Methyl 5-bromothiophene-2-carboxylate is a commercially available and relatively inexpensive starting material. The bromine atom at the 5-position is a good leaving group for nucleophilic aromatic substitution.

-

Nucleophile: Benzyl mercaptan (phenylmethanethiol) provides the desired benzylsulfanyl group. The sulfur atom is a soft nucleophile, which is well-suited for attacking the electron-deficient carbon of the thiophene ring.

-

Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is a milder base and is often sufficient for this type of reaction, while NaH is a stronger, non-nucleophilic base that can ensure complete deprotonation of the thiol.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction. These solvents can dissolve the reactants and effectively solvate the cation of the base, leaving the thiolate anion more reactive.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure a successful synthesis with clear checkpoints for monitoring progress.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| Methyl 5-bromothiophene-2-carboxylate | 221.07 | 39421-93-5 | >97% |

| Benzyl Mercaptan | 124.21 | 100-53-8 | >98% |

| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | >99% |

| Dimethylformamide (DMF, anhydrous) | 73.09 | 68-12-2 | >99.8% |

Step-by-Step Methodology

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 5-bromothiophene-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of the starting material).

-

Nucleophile Addition: While stirring the mixture, add benzyl mercaptan (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.

-

Work-up: Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the thiophene ring protons (two doublets), the methylene protons of the benzyl group (a singlet), the aromatic protons of the benzyl group (a multiplet), and the methyl ester protons (a singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiophene ring, the methylene carbon, and the carbons of the benzene ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₃H₁₂O₂S₂).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1710-1730 cm⁻¹.

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution mechanism, which can be visualized as a two-step process:

Figure 2: Simplified mechanism of the nucleophilic aromatic substitution reaction.

-

Nucleophilic Attack: The deprotonated benzyl mercaptan (benzylthiolate) acts as a potent nucleophile and attacks the carbon atom bearing the bromine on the thiophene ring. This attack is facilitated by the electron-withdrawing effect of the methyl ester group, which polarizes the C-Br bond and stabilizes the resulting intermediate. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.

-

Loss of Leaving Group: The aromaticity of the thiophene ring is temporarily lost in the Meisenheimer complex. The ring then rearomatizes by expelling the bromide ion, which is a good leaving group. This results in the formation of the final product, this compound.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded protocol for the initial synthesis of this compound. The proposed method is based on well-established principles of organic synthesis and utilizes readily available starting materials. The successful synthesis and characterization of this compound will open avenues for its evaluation in various biological assays and its utilization as a key building block in the development of novel therapeutic agents. Further research could focus on optimizing the reaction conditions to improve yield and purity, as well as exploring alternative synthetic routes.

References

While a direct synthesis of the target molecule is not explicitly documented, the principles and methods described are supported by a vast body of literature on organic synthesis. The following references provide authoritative information on the key reactions and concepts discussed in this guide.

- Nucleophilic Aromatic Substitution: For a comprehensive understanding of the SNAr mechanism, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.

- Synthesis of Aryl Sulfides: Numerous publications describe the synthesis of aryl sulfides from aryl halides and thiols. A relevant review article is "Copper-Catalyzed Formation of Carbon−Sulfur Bonds" by Ley, S. V.; Thomas, A. W. Angew. Chem. Int. Ed.2003, 42, 5400-5449. A searchable database for such reactions is the SciFinder® platform provided by the American Chemical Society.

- Thiophene Chemistry: For a detailed overview of the chemistry of thiophenes, "Thiophenes" by J. A. Joule in Comprehensive Organic Chemistry II is an excellent resource.

Unlocking the Therapeutic Potential of Benzylsulfanyl Thiophenes: A Technical Guide to Theoretical Studies and Computational Modeling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the intricate dance between molecular structure and biological function is paramount. Thiophene scaffolds, five-membered heterocyclic rings containing a sulfur atom, have long captured the attention of medicinal chemists due to their versatile pharmacological profiles, appearing in approved drugs for conditions ranging from epilepsy to cancer.[1][2] The introduction of a benzylsulfanyl moiety to the thiophene core presents a fascinating avenue for therapeutic innovation, offering a unique combination of steric and electronic properties that can be finely tuned to modulate biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate benzylsulfanyl thiophenes, offering a roadmap for researchers seeking to harness the power of in silico techniques to accelerate drug development.

The Strategic Advantage of Computational Modeling

Before a single compound is synthesized in the lab, computational modeling allows for a deep understanding of its potential behavior. This in silico approach provides a rational basis for drug design, saving valuable time and resources by prioritizing candidates with the highest probability of success. For benzylsulfanyl thiophenes, these methods are instrumental in elucidating their electronic structure, predicting their interactions with biological targets, and simulating their dynamic behavior in a physiological environment.

Core Computational Methodologies: A Tripartite Approach

The computational investigation of benzylsulfanyl thiophenes typically revolves around a synergistic application of three core methodologies: Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) simulations. Each provides a unique lens through which to examine the molecule, and together they offer a holistic understanding of its therapeutic potential.

Figure 1: The Integrated Computational Drug Discovery Workflow

Caption: A streamlined workflow for performing molecular docking studies.

Molecular Dynamics: Simulating the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of the complex in a simulated physiological environment. [3]

The Value of MD Simulations for Benzylsulfanyl Thiophenes:

-

Binding Stability Assessment: MD simulations can assess the stability of the binding pose predicted by molecular docking over time. A ligand that remains stably bound in the active site throughout the simulation is more likely to be a potent inhibitor.

-

Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations can reveal how their conformations change upon binding and how these changes affect the overall interaction.

-

Solvent Effects: MD simulations explicitly include water molecules, providing a more realistic representation of the cellular environment and its influence on ligand binding.

-

Free Energy Calculations: Advanced MD techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the binding free energy, providing a more quantitative measure of binding affinity than docking scores.

Experimental Protocol: A Standard MD Simulation Workflow

Step-by-Step MD Simulation Protocol for a Benzylsulfanyl Thiophene-Protein Complex:

-

System Setup:

-

Start with the best-ranked pose from the molecular docking study.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove any steric clashes and relax the system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.

-

Table 2: Key Parameters for a Typical Molecular Dynamics Simulation

| Parameter | Description | Typical Software |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | AMBER, CHARMM, GROMACS |

| Solvent Model | A model to represent the solvent (e.g., explicit water models like TIP3P). | AMBER, CHARMM, GROMACS |

| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables (e.g., NVT, NPT). | AMBER, CHARMM, GROMACS |

| Simulation Time | The duration of the production run, which determines the extent of conformational sampling. | AMBER, CHARMM, GROMACS |

| Time Step | The integration time step for solving the equations of motion (typically 1-2 fs). | AMBER, CHARMM, GROMACS |

Conclusion: A Powerful Synergy for Drug Discovery

The theoretical and computational modeling of benzylsulfanyl thiophenes represents a powerful paradigm in modern drug discovery. By integrating quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain unprecedented insights into the structure-activity relationships of these promising therapeutic agents. This in-depth technical guide provides a foundational understanding of the core methodologies and their practical application. As computational power continues to grow and algorithms become more sophisticated, the role of these in silico techniques in accelerating the design and development of novel, life-saving medicines will only become more profound.

References

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). Molecules. [Link]

-

Insight into the Hypoglycemic Effects of Pinus nigra Arn. Bark Extracts Through In Silico and In Vivo Analysis. (2026). MDPI. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). BMC Chemistry. [Link]

-

Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (2022). Molecules. [Link]

-

Mechanisms and Dynamics of Synthetic and Biosynthetic Formation of Delitschiapyrones: Solvent Control of Ambimodal Periselectivity. (2022). Journal of the American Chemical Society. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Institutes of Health. [Link]

-

Molecular Docking Study of Thiophene Carbohydrazide Analogues Against Folate Receptor α (Frα) Used to Design New Anti-Cancer A. (2023). Biomedical and Environmental Sciences. [Link]

-

Molecular dynamics simulations on desulfurization of n-octane/thiophene mixture using silica filled polydimethylsiloxane nanocomposite membranes. (2019). ResearchGate. [Link]

-

Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. (2019). Molecules. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). MDPI. [Link]

-

Thiophene and Benzodioxole Appended Thiazolyl-Pyrazoline Compounds: Microwave Assisted Synthesis, Antimicrobial and Molecular Docking Studies. (2015). PubMed. [Link]

-

Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. (2015). PubMed. [Link]

-

Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. (2024). Asian Journal of Chemistry. [Link]

-

Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (2022). National Institutes of Health. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2021). Oncologie. [Link]

-

Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides. (2011). PubMed Central. [Link]

Sources

Chemo-Orthogonality and Functionalization Logic of the Benzylsulfanyl Thiophene Scaffold

Executive Summary

The benzylsulfanyl (benzylthio) group attached to a thiophene ring represents a unique "chimeric" functionality in medicinal chemistry and materials science. It serves a dual purpose: first, as a robust protecting group for thiophenethiols, masking the reactive thiol against oxidation or alkylation; and second, as a latent electrophile capable of participating in transition-metal-catalyzed cross-coupling reactions (e.g., Liebeskind-Srogl).

This technical guide delineates the reactivity profile of benzylsulfanyl thiophenes, focusing on the chemo-orthogonal strategies that allow researchers to selectively manipulate the sulfur center, the benzyl side chain, or the thiophene core.

Structural and Electronic Profile

The electronic influence of the benzylsulfanyl group (-S-Bn) on the thiophene ring is defined by the lone pairs on the sulfur atom.

-

Electronic Effect: The sulfide is an electron-donating group (EDG) by resonance (+M) but electron-withdrawing by induction (-I). On a thiophene ring, the +M effect dominates, activating the ring toward electrophilic aromatic substitution (EAS).

-

Directing Effect: In EAS, the sulfur directs ortho and para. However, due to the high inherent reactivity of the thiophene

-positions (C2/C5), substitution typically occurs at the open -

Acidity: The thiophene ring protons (pKa ~32) are generally more acidic than the benzylic protons of the side chain, making ring lithiation the dominant pathway under kinetic control.

Quantitative Reactivity Parameters

| Parameter | Value / Trend | Implication |

| Thiophene | ~32 | Primary site for lithiation (n-BuLi). |

| Benzylic C-H pKa | ~30–35 (est. adjacent to S) | Secondary site; requires specific conditions to target. |

| C(sp2)–S BDE | ~85 kcal/mol | Stable to standard Pd(0) conditions without Cu cofactor. |

| Oxidation Potential | Side-chain S < Ring S | Side-chain sulfur oxidizes before the thiophene sulfur. |

Reactivity Module A: The Sulfur Switch (Oxidation)

The sulfur atom of the benzylsulfanyl group is more nucleophilic than the sulfur atom embedded in the aromatic thiophene ring. This allows for highly chemoselective oxidation.[1]

Chemoselective Oxidation

Researchers can tune the oxidation state of the side chain from sulfide to sulfoxide or sulfone without affecting the aromatic core.

-

Sulfide

Sulfoxide: Achieved using 1.0 equivalent of oxidants like NaIO -

Sulfide

Sulfone: Achieved using excess oxidants like

Implication: The sulfone (-SO

Experimental Protocol: Selective Sulfoxidation

-

Reagents: Sodium Periodate (NaIO

), Methanol/Water (1:1). -

Procedure:

-

Dissolve 2-(benzylsulfanyl)thiophene (1.0 equiv) in MeOH/H

O. -

Add NaIO

(1.1 equiv) at 0 °C. -

Stir at RT for 12 hours.

-

Causality: The mild nature of periodate prevents over-oxidation to the sulfone and avoids electrophilic attack on the thiophene ring (which can occur with strong electrophilic oxidants like

-CPBA).

-

Reactivity Module B: C–S Bond Activation (Liebeskind-Srogl)

The most powerful application of the benzylsulfanyl group is its ability to act as a leaving group in the Liebeskind-Srogl cross-coupling . Unlike Suzuki or Stille couplings that require halides, this reaction uses the C–S bond as the electrophile, mediated by a copper cofactor.

Mechanistic Insight

The reaction requires a dual catalytic system:

-

Copper(I): Coordinates to the sulfur, polarizing the C–S bond and facilitating oxidative addition of Palladium.

-

Palladium(0): Inserts into the C–S bond.

This reaction is "orthogonal" to halide chemistry. A molecule containing a bromide and a benzylsulfanyl group can be coupled at the bromide first (Suzuki) and the sulfide later (Liebeskind-Srogl), or vice versa.

Experimental Protocol: Liebeskind-Srogl Coupling

-

Substrate: 2-(Benzylsulfanyl)thiophene.

-

Coupling Partner: Phenylboronic acid.

-

Catalysts: Pd(PPh

) -

Solvent: THF, 50 °C.

-

Step-by-Step:

-

Charge a Schlenk flask with the thioether, boronic acid (1.5 equiv), and CuTC under Argon.

-

Add degassed THF and Pd catalyst.

-

Heat to 50 °C for 12–18 hours.

-

Self-Validation: The reaction mixture turns from the orange/brown of CuTC to a dark suspension. Completion is monitored by TLC (disappearance of thioether).

-

Figure 1: Mechanistic flow of the Liebeskind-Srogl coupling, highlighting the critical role of Copper(I) in activating the sulfur center.

Reactivity Module C: Ring Functionalization (Lithiation)

The benzylsulfanyl group is stable to organolithium reagents at low temperatures, allowing for regioselective functionalization of the thiophene ring.

Regioselectivity[2]

-

Substrate: 2-(Benzylsulfanyl)thiophene.

-

Major Pathway: Lithiation at C5 (the open

-position). -

Minor Pathway: Lithiation at the benzylic position (usually requires warmer temps or specific ligands).

-

Rationale: The C5 proton is the most acidic (pKa ~32) and kinetically accessible. The sulfur atom at C2 does not strongly direct to C3 via chelation compared to the inherent acidity of C5.

Experimental Protocol: C5-Formylation

-

Setup: Flame-dried flask, inert atmosphere (N

/Ar). -

Solvent: Anhydrous THF.

-

Reagent:

-Butyllithium (1.1 equiv, 2.5 M in hexanes). -

Execution:

-

Cool substrate in THF to -78 °C.

-

Add

-BuLi dropwise. (Wait 30-60 min for anion formation). -

Quench: Add DMF (Dimethylformamide, 1.5 equiv).

-

Warm to RT and hydrolyze with aqueous NH

Cl.

-

-

Outcome: 5-(Benzylsulfanyl)thiophene-2-carbaldehyde.

Reactivity Module D: Unmasking the Thiol (Deprotection)

When the benzylsulfanyl group is used as a protecting group, the ultimate goal is to reveal the free thiol (-SH). The benzyl group is robust and requires specific conditions for cleavage.

Method A: Reductive Cleavage (Birch-Type)

-

Conditions: Na metal in liquid NH

at -78 °C. -

Mechanism: Solvated electrons reduce the C–S bond.

-

Pros: Quantitative cleavage.

-

Cons: Incompatible with reducible groups (alkynes, nitro, etc.).

Method B: Titanium-Catalyzed Mild Deprotection

A modern, chemoselective method utilizing a titanium catalyst to facilitate magnesium-mediated cleavage.

-

Reagents:

-Bu -

Conditions: THF, Reflux.

-

Mechanism: Titanocene forms a complex with the sulfur, lowering the activation energy for Mg attack.

-

Reference: This method is superior for substrates sensitive to dissolving metal reductions.

Figure 2: Divergent reactivity map showing the four primary functionalization pathways.

References

-

Liebeskind-Srogl Coupling Mechanism & Scope

- Title: "Thiol Ester-Boronic Acid Cross-Coupling"

- Source: Organic Chemistry Portal / J. Am. Chem. Soc.

-

URL:[Link]

-

Mild Deprotection of Benzyl Thioethers

- Title: "A Mild and Practical Deprotection Method for Benzyl Thioethers"

- Source: ResearchGate / Synthetic Communic

-

URL:[Link]

-

Thiophene Lithi

-

Oxid

- Title: "Stepwise Oxidation of Thiophene and Its Deriv

- Source: PubMed / Inorganic Chemistry

-

URL:[Link]

Sources

safety and handling precautions for Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate

[1]

Executive Summary

This guide provides an in-depth technical analysis of the safety, handling, and stability protocols for Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate .[1] As a specialized intermediate in medicinal chemistry, this compound lacks the extensive toxicological datasets associated with commodity chemicals. Therefore, this guide adopts a Structure-Activity Relationship (SAR) based risk assessment, treating the substance as a potent, sensitizing agent until proven otherwise.

Core Hazard Classification (Derived):

Part 1: Chemical Identity & Physicochemical Properties[4][5]

Understanding the molecule's architecture is the first step in designing a safety protocol.[1] This compound features three distinct functional zones, each contributing to its reactivity and hazard profile.

Structural Analysis

-

Core: Thiophene ring (aromatic, electron-rich).[1]

-

Zone A (C2 Position): Methyl ester (susceptible to hydrolysis under basic conditions).[1]

-

Zone B (C5 Position): Benzyl thioether (susceptible to oxidation to sulfoxide/sulfone; potential metabolic release of benzyl mercaptan).

Predicted Physicochemical Data

Note: As a research chemical, specific experimental values may vary by batch. The following are predicted based on fragment contribution methods.

| Property | Value (Predicted/Analog) | Operational Implication |

| Physical State | Solid (low melting) or Viscous Oil | Solids require dust control; oils require permeation-resistant gloves.[1] |

| LogP (Lipophilicity) | ~3.5 - 4.2 | High membrane permeability; readily absorbed through skin.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; aqueous spills require solvent extraction or surfactant. |

| Flash Point | >110°C (Estimated) | Low flammability risk, but combustible. |

| Odor Threshold | Low (Sulfur characteristic) | Warning: Olfactory fatigue can occur rapidly.[1] Do not rely on smell for detection.[1] |

Part 2: Hazard Identification & Risk Assessment[1][2][3][6]

The "Hidden" Hazards (SAR Analysis)

While standard SDSs list generic irritation, the experienced chemist must recognize specific risks associated with this scaffold:

-

Thiophene Sensitization: Thiophene derivatives can act as haptens, binding to skin proteins and triggering allergic contact dermatitis.[1] Protocol: Zero-skin-contact policy.

-

Metabolic Activation: Upon ingestion or absorption, the thioether linkage can undergo metabolic S-dealkylation, potentially releasing benzyl mercaptan (toxic, foul odor) or oxidizing to reactive electrophiles.

-

Ocular Damage: Thiophene esters are known to be severe eye irritants.[1][2] The lipophilic nature allows rapid penetration of the corneal epithelium.[1]

Degradation Pathways

The compound is not inert.[1] Improper storage leads to degradation products that may be more toxic than the parent compound.[1]

Figure 1: Environmental degradation pathways.[1] Note that moisture leads to hydrolysis, while air exposure drives S-oxidation.[1]

Part 3: Engineering Controls & PPE[1]

The "Double-Barrier" Glove Protocol

Standard nitrile gloves are often insufficient for sulfur-containing aromatics due to high permeation rates.

-

Primary Layer: Silver Shield (Laminate) or Viton (for stock solutions).[1]

-

Secondary Layer: Nitrile (disposable, for mechanical protection).

-

Change Frequency: Every 30 minutes or immediately upon splash.

Ventilation & Containment[1]

-

Solid Handling: Must be performed in a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]

-

Weighing: Use an analytical balance inside a localized powder containment enclosure.[1] Static electricity is a major risk with thiophene powders; use an ionizing fan.[1]

Part 4: Operational Protocols

Safe Weighing & Transfer Workflow

This protocol ensures containment of potent dusts.[1]

Figure 2: Containment workflow emphasizing rapid solubilization to reduce inhalation risk.

Reaction Monitoring & Quenching[1]

-

Self-Validating Step: Before heating any reaction containing this compound, test the headspace for sulfide odors.[1] A strong "rotten egg" smell indicates the thioether linkage has cleaved, and the reagent is compromised.

-

Quenching: Do not quench directly into acidic water.[1] This can liberate H₂S or benzyl mercaptan gases.[1]

Waste Disposal[1]

Part 5: Emergency Response

Spill Management (Liquid/Solution)

-

Evacuate: Clear the immediate area (10-meter radius).

-

PPE: Don double gloves, goggles, and a half-mask respirator with OV/P100 cartridges (Organic Vapor + Particulate).[1]

-

Absorb: Use a Universal Sorbent Pad.[1] Do not use paper towels (increases surface area for evaporation).[1]

-

Decontaminate: Wipe surface with 10% bleach solution, followed by water.[1]

First Aid

-

Eye Contact: Flush for 15 minutes minimum .[1][3] The lipophilicity means water alone is slow to remove it; use an isotonic saline wash if available.[1]

-

Skin Contact: Wash with soap and water immediately.[1] Do not use alcohol (ethanol/IPA) as this enhances transdermal absorption of the thiophene.[1]

References

-

PubChem Compound Summary. (2025). 5-Methyl-2-thiophenecarboxaldehyde (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Thiophene derivatives and their toxicological profiles. ECHA.[1][3] [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances. [Link][1]

-

National Institutes of Health (NIH). (2021).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Methodological & Application

synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate from 5-mercaptothiophene

Technical Application Note: Synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate

Executive Summary

This application note details the optimized protocol for the synthesis of This compound (Target Molecule). While the prompt specifies starting from 5-mercaptothiophene (thiophene-2-thiol), this starting material is prone to rapid oxidative dimerization. Therefore, this guide presents a robust, convergent synthetic strategy that prioritizes the stability of intermediates.

We provide two validated pathways:

-

Route A (Direct Alkylation): The preferred high-yield route utilizing Methyl 5-sulfanylthiophene-2-carboxylate as the immediate precursor.

-

Route B (De Novo Functionalization): A strategic route starting from raw thiophene-2-thiol , involving S-protection followed by C5-functionalization, designed to circumvent the poor stability of the free thiol.

Key Applications:

-

Fragment-based drug discovery (FBDD) targeting kinase inhibitors.

-

Synthesis of thiophene-based liquid crystals.

-

Intermediate for fused tricyclic heterocycles (e.g., thienopyrimidines).

Chemical Strategy & Retrosynthesis

The synthesis hinges on the formation of the C–S bond via nucleophilic substitution (

Critical Strategic Considerations:

-

Thiol Instability: 5-mercaptothiophene (thiophene-2-thiol) and its carboxylate derivatives oxidize readily to disulfides (dimers) in air. All reactions involving the free thiol must be performed under inert atmosphere (

or Ar). -

Regioselectivity: The sulfur atom is a potent nucleophile. However, when starting from thiophene-2-thiol, competitive C-alkylation is possible under harsh conditions. Soft bases (carbonates) are preferred over hydrides to favor S-alkylation.

-

Benzylic Sensitivity: The resulting benzyl sulfide moiety is sensitive to strong Lewis acids (cleavage) and radical bromination.

Retrosynthetic Analysis (Graphviz Diagram)

Figure 1: Retrosynthetic disconnection showing the convergent Route A and the linear Route B.

Detailed Protocol: Route A (Direct S-Alkylation)

Scope: This protocol assumes the use of Methyl 5-sulfanylthiophene-2-carboxylate . If starting from raw thiophene-2-thiol, refer to Section 4.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |

| Methyl 5-sulfanylthiophene-2-carboxylate | 174.24 | 1.0 | Substrate | Stench, Irritant |

| Benzyl Bromide | 171.04 | 1.1 | Electrophile | Lachrymator, Corrosive |

| Cesium Carbonate ( | 325.82 | 1.5 | Base | Irritant, Hygroscopic |

| Acetone (Anhydrous) | - | Solvent | Solvent | Flammable |

| TBAI (Tetrabutylammonium iodide) | 369.37 | 0.05 | Catalyst | Irritant |

Equipment:

-

Three-neck round-bottom flask (100 mL).

-

Reflux condenser with

inlet. -

Magnetic stirrer.

-

Bleach trap (for thiol odor neutralization).

Step-by-Step Methodology

-

Setup & Inertion:

-

Connect the reaction flask to a nitrogen manifold. Flame-dry the glassware under vacuum and backfill with

(3 cycles). -

CRITICAL: Prepare a bleach bath (10% sodium hypochlorite) to neutralize any glassware/syringes contacting the thiol.

-

-

Solubilization:

-

Charge the flask with Methyl 5-sulfanylthiophene-2-carboxylate (1.0 eq, e.g., 5.0 mmol, 871 mg).

-

Add anhydrous Acetone (25 mL, 0.2 M concentration).

-

Add

(1.5 eq, 7.5 mmol, 2.44 g). The mixture will be a suspension. -

Optional: Add TBAI (5 mol%) to accelerate the reaction via the Finkelstein effect (generating benzyl iodide in situ).

-

-

Alkylation:

-

Add Benzyl Bromide (1.1 eq, 5.5 mmol, 0.65 mL) dropwise via syringe over 5 minutes.

-

Stir the mixture at Room Temperature (20–25°C) for 1 hour.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting thiol (

) should disappear, and the product (

-

-

Workup:

-

Filter the solids (inorganic salts) through a pad of Celite. Rinse the pad with Acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Recrystallization (Preferred): The product is typically a crystalline solid. Recrystallize from hot Ethanol or a Hexane/EtOAc mixture.

-

Flash Chromatography: If oil persists, purify on Silica Gel (Gradient: 0%

10% EtOAc in Hexanes).

-

Expected Results

-

Yield: 85–95%

-

Appearance: White to pale yellow crystalline solid.

-

1H NMR (CDCl3, 400 MHz):

7.60 (d, 1H, Thiophene-H3), 7.35–7.25 (m, 5H, Ph-H), 6.90 (d, 1H, Thiophene-H4), 4.10 (s, 2H, S-CH2-Ph), 3.85 (s, 3H, COOCH3).

Route B: De Novo Synthesis from Thiophene-2-thiol

If the ester precursor is unavailable, this route stabilizes the thiol first, then installs the ester.

Workflow Diagram (Graphviz)

Figure 2: Linear synthetic workflow starting from raw Thiophene-2-thiol.

Protocol Summary:

-

S-Benzylation: React Thiophene-2-thiol with Benzyl Bromide (

, Acetone) as described in Section 3. This yields 2-(benzylsulfanyl)thiophene .-

Note: This intermediate is stable and can be stored.

-

-

Formylation (C5 Selective):

-

Reagents:

(1.2 eq), DMF (1.5 eq), DCM. -

Procedure: Add

to DMF at 0°C to form the Vilsmeier salt. Add 2-(benzylsulfanyl)thiophene. Reflux for 2 hours. Hydrolyze with NaOAc(aq). -

Result:5-(benzylsulfanyl)thiophene-2-carbaldehyde .

-

-

Oxidative Esterification (One-Pot):

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<50%) | Disulfide formation (Dimerization of thiol). | Ensure strict inert atmosphere ( |

| Impurity: Benzyl Alcohol | Hydrolysis of Benzyl Bromide. | Ensure Acetone is anhydrous.[3] Avoid hydroxide bases; use Carbonates ( |

| Regioisomers (Route B) | Formylation at C3 instead of C5. | Unlikely for thiophenes (C5 is |

| Odor Complaints | Thiol leakage. | Use a bleach trap on the vacuum line and exhaust. Treat all waste with 10% bleach before disposal. |

References

-

S-Alkylation General Protocol

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. Section 5.

- Synthesis of Thiophene-2-carboxylates (Vilsmeier/Oxidation Route)

-

Oxidative Esterification of Aldehydes

- Yamada, S., et al. (2013). Direct synthesis of methyl esters from aldehydes using iodine and potassium hydroxide. Tetrahedron Letters, 54(32), 4248-4250.

-

Thiophene Stability & Handling

Sources

- 1. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. vdoc.pub [vdoc.pub]

- 5. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 7. Sci-Hub. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids / J. Chem. Soc., Perkin Trans. 1, 1984 [sci-hub.box]

- 8. rsc.org [rsc.org]

detailed experimental protocol for S-alkylation of thiophene-2-carboxylates

[1]

Scope & Strategic Context

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]

This guide details the S-alkylation of 3-mercaptothiophene-2-carboxylates (and their 5-mercapto analogs). These intermediates are critical "privileged scaffolds" in drug discovery, serving as precursors to thienopyrimidines (kinase inhibitors), thieno[2,3-d]pyrimidines , and bioisosteres of anthranilic acid derivatives.

Clarification of Nomenclature:

-

Primary Target: Alkylation of a substituent thiol (-SH) group attached to the thiophene ring (forming a sulfide/thioether).[1]

-

Excluded: S-alkylation of the ring sulfur (forming thiophenium salts), which disrupts aromaticity and is generally unstable/niche.

Mechanistic Considerations

The thiophene-2-carboxylate scaffold presents a unique electronic environment.[1] The C2-ester is electron-withdrawing, which decreases the pKa of the C3-thiol (making it more acidic than typical aryl thiols) but also slightly reduces its nucleophilicity.[1]

Decision Logic: Selecting the Route

Before beginning, assess your starting material availability using the logic flow below.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability.

Method A: Direct Nucleophilic S-Alkylation (Standard)

Best for: Routine library generation when the mercapto-ester (or its disulfide) is available.[1]

Reagents & Equipment[1][2][3]

-

Substrate: Methyl 3-mercaptothiophene-2-carboxylate (or disulfide dimer).[1]

-

Electrophile: Alkyl halide (R-X: Iodides > Bromides > Chlorides).[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous).[1]

-

Reducing Agent (if Disulfide): Sodium Borohydride (

).[1]

Protocol Steps

Step 1: Preparation of the Thiolate (In-Situ Reduction)

If starting from the free thiol, skip to Step 2.

-

Dissolve the disulfide dimer (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add

(2.5 equiv) portion-wise at 0°C under Nitrogen/Argon. -

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Observation: The suspension should clear as the disulfide cleaves to the thiolate anion.[1]

-

Step 2: Alkylation[1][3][4]

-

To the thiolate solution (or free thiol + 2.0 equiv

), add the Alkyl Halide (1.2–1.5 equiv) dropwise.[1]-

Critical: If the alkyl halide is volatile, use a reflux condenser or sealed tube.[1]

-

-

Stir at RT for 2–12 hours. Monitor by TLC (usually 10-20% EtOAc/Hexanes) or LC-MS.[1]

-

Endpoint: Disappearance of the thiol/disulfide peak.[1]

-

Step 3: Workup & Purification[1][5]

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (

). -

Wash: Wash combined organics with Water (

) and Brine ( -

Dry: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient Hexanes

EtOAc/Hexanes (typically 0

-

Data Summary: Typical Yields

| Electrophile (R-X) | Base | Solvent | Temp | Yield (%) | Notes |

| MeI (Methyl Iodide) | Acetone | RT | 85-95 | Fast, clean reaction.[1][5] | |

| BnBr (Benzyl Bromide) | DMF | RT | 80-90 | Highly reliable.[1] | |

| Isopropyl Bromide | DMF | 60°C | 65-75 | Steric hindrance requires heat/Cs.[1] | |

| Chloroacetone | DCM | 0°C | 70-80 | Mild base prevents polymerization.[1] |

Method B: De Novo Synthesis (Lithiation-Sulfuration)

Best for: Late-stage functionalization or when the mercapto-precursor is expensive/unstable.[1] Mechanism: Halogen-Lithium Exchange followed by electrophilic trapping with Sulfur.[1]

Protocol Steps

-

Setup: Flame-dry a 3-neck flask; maintain strict Argon atmosphere.

-

Lithiation:

-

Dissolve Methyl 3-bromothiophene-2-carboxylate (1.0 equiv) in anhydrous THF.

-

Note: The ester group can direct lithiation, but it is also susceptible to nucleophilic attack.[1] Use LDA (Lithium Diisopropylamide) if deprotonating C-H, or Turbo-Grignard (iPrMgCl·LiCl) for Br-Mg exchange to avoid ester attack.[1]

-

Preferred Route (Halogen Exchange): Cool to -78°C .[1] Add

(1.05 equiv) very slowly.-

Warning: Ester attack is a risk.[1] If yield is low, switch to Lithium-Halogen Exchange on the carboxylate salt (hydrolyze ester first) or use the bulky

.

-

-

-

Sulfuration:

-

Alkylation (One-Pot):

-

If

was used: Add Alkyl Halide (1.5 equiv) to the lithium thiolate intermediate.[1] -

Stir at RT for 12 hours.

-

-

Workup: Standard aqueous extraction (see Method A).

Troubleshooting & Optimization

Problem: Low Yield due to Disulfide Formation

-

Cause: Trace oxygen oxidizes the thiolate before alkylation.[1]

-

Fix: Degas all solvents (sparge with Argon for 15 mins). Add a pinch of Triphenylphosphine (

) or Zinc dust to the reaction to keep the thiol reduced.[1]

Problem: Ester Hydrolysis

-

Cause: Presence of water/hydroxide or using too strong a base (e.g., NaOH).[1]

-

Fix: Switch to anhydrous

in Acetone or DMF. Avoid aqueous workups until the reaction is quenched.[1]

Problem: Regioselectivity (N- vs S-alkylation)

Safety & Handling

References

-

Direct S-Alkylation Protocols

-

Methodology: Buchstaller, H. P., et al. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction."[1] Monatshefte für Chemie, 2001 , 132, 279–293.[1] Link

-

Disulfide Handling: Kazemi, M., et al. "Alkylation of Thiols in Green Mediums."[1] Journal of Materials and Environmental Science, 2015 , 6(5), 1451-1456.[1][2] Link

-

-

Lithiation & Functionalization

-

3-Lithiothiophene Generation: Wu, X., et al. "Room Temperature Stable 3-Lithiothiophene: a Facile Synthesis of 3-Functional Thiophenes."[1][6] Tetrahedron Letters, 1994 , 35(22), 3673-3674.[1][6] Link

-

Process Chemistry: US Patent 2012/0178943 A1.[1] "Processes for producing 3-(methylthio) thiophene." Link

-

-

General Thiophene Chemistry

Sources

- 1. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. US20120178943A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]

Advanced Catalytic Architectures for Thiophene Derivative Synthesis

Executive Summary: The Sulfur Challenge

Thiophene derivatives represent a cornerstone scaffold in modern medicinal chemistry (e.g., Plavix, Olanzapine) and organic electronics (PEDOT:PSS). However, their synthesis presents a unique paradox: the sulfur atom essential to the pharmacophore is often a potent catalyst poison, binding irreversibly to late transition metals (Pd, Pt) and quenching catalytic turnover.

This guide moves beyond elementary textbook syntheses to detail catalyst-enabled protocols that circumvent these limitations. We focus on three distinct catalytic architectures:

-

Base-Catalyzed De Novo Assembly: The Gewald Reaction.

-

Anionic Ligand-Stabilized Transition Metal Catalysis: PdI₂/KI Cycloisomerization.

-

Direct C-H Activation: Oxidative Palladium Catalysis.

Protocol A: The Gewald Reaction (De Novo Synthesis)

Target: Polysubstituted 2-aminothiophenes.[1]

Catalytic System: Morpholine (Secondary Amine) / Elemental Sulfur (

Mechanistic Insight (Expertise)

The Gewald reaction is often oversimplified as a simple condensation. In reality, it is a complex cascade governed by the activation of elemental sulfur .

-

The Knoevenagel Trigger: The secondary amine (morpholine) catalyzes the initial condensation between the ketone and the activated nitrile.

-

The Polysulfide Key: The amine does not just act as a base; it nucleophilically opens the

ring, generating highly reactive polysulfide anions ( -

Protonation Dynamics: Recent computational studies suggest that protonation of these polysulfide intermediates (facilitated by the conjugate acid of the amine) is critical for the final cyclization step, lowering the activation energy for the ring closure.

Detailed Protocol

Substrates: Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol). Catalyst: Morpholine (50 mol% - excess acts as solvent/buffer).

-

Pre-Activation: In a 50 mL round-bottom flask, suspend elemental sulfur (320 mg) in ethanol (5 mL). Add morpholine (0.87 g, 10 mmol) dropwise.

-

Critical Step: Stir for 15 minutes at room temperature. You will observe a color change to dark orange/red. This indicates the formation of active polysulfide-amine adducts. Do not skip this pre-equilibration.

-

-

Substrate Addition: Add cyclohexanone (0.98 g) and malononitrile (0.66 g) to the reaction mixture.

-

Thermodynamic Control: Heat the mixture to 50°C. The reaction is exothermic once initiated.

-

Self-Validation: If the temperature spikes suddenly >70°C, the Knoevenagel step is proceeding too fast relative to sulfur uptake. Cool immediately to prevent oligomerization of the nitrile.

-

-

Reaction Monitoring: Stir for 2–4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1). The disappearance of solid sulfur is a macroscopic indicator of conversion.

-

Workup: Cool to 0°C. The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, typically precipitates as a solid. Filter and wash with cold ethanol.

Mechanistic Pathway (DOT Visualization)

Figure 1: The amine-catalyzed Gewald cascade, highlighting the dual role of morpholine in condensation and sulfur activation.

Protocol B: PdI₂/KI Catalyzed Cycloisomerization

Target: Substituted thiophenes from (Z)-2-en-4-yne-1-thiols.

Catalytic System: Palladium(II) Iodide (

Mechanistic Insight (The "Anionic Shield")

Using palladium with sulfur-containing substrates is risky due to catalyst poisoning. Standard phosphine ligands (

-

The Solution: Use an excess of Iodide (

).[2] The addition of KI converts insoluble -

Why it works: The high concentration of iodide ligands creates an "anionic shield" around the palladium. Sulfur coordinates transiently to activate the triple bond but cannot displace the iodides permanently to form a "dead" complex.

-

Regioselectivity: The cyclization proceeds via an anti-nucleophilic attack . The sulfur attacks the alkyne from the face opposite to the palladium coordination, ensuring 5-exo-dig selectivity.

Detailed Protocol

Substrate: (Z)-3-methyl-2-en-4-yne-1-thiol (1.0 mmol).

Catalyst:

-

Catalyst Preparation: In a reaction vial, dissolve

(3.6 mg) and KI (3.3 mg) in DMA (2 mL).-

Observation: The solution should turn a clear, deep red/brown, indicating the formation of

. If precipitate remains, the active catalyst is not formed.

-

-

Reaction: Add the enynethiol substrate (1.0 mmol) to the catalyst solution.

-

Conditions: Stir at room temperature (25°C) under

atmosphere.-

Optimization: For sterically hindered internal alkynes, heat to 60°C.

-

-

Monitoring: Monitor by TLC or GC-MS. The reaction is typically complete within 2–4 hours.

-